Salt Form Counterion: Hydrobromide vs. Hydrochloride – Impact on Molecular Weight and Formulation Reproducibility
The target compound is supplied as the hydrobromide salt (C₁₃H₁₂BrN₃, MW 290.16 g/mol) , whereas the closest commercially available halogenated analog is formulated as the hydrochloride salt (2-bromo derivative HCl, C₁₃H₁₁BrClN₃, MW 324.61 g/mol) [1]. The 34.45 g/mol molecular weight difference (10.6% lower for the target) arises from the combined effect of the counterion (HBr vs. HCl, Δ 44.45 g/mol) offset by the mass of the C2 substituent (H vs. Br, Δ 78.92 g/mol). This difference directly affects molar dosing accuracy in biological assays and stoichiometric calculations in synthetic protocols.
| Evidence Dimension | Molecular weight (hydrobromide vs. hydrochloride salt form) |
|---|---|
| Target Compound Data | 290.16 g/mol (C₁₃H₁₂BrN₃, hydrobromide, unsubstituted at C2) |
| Comparator Or Baseline | 324.61 g/mol (C₁₃H₁₁BrClN₃, hydrochloride, 2-bromo substituent) |
| Quantified Difference | 34.45 g/mol lower (10.6% reduction) |
| Conditions | As-reported commercial specification; MW calculated from molecular formula |
Why This Matters
Procurement decisions must account for the fact that substituting the hydrobromide salt with a hydrochloride congener alters the equivalent weight by over 10%, which propagates errors in solution preparation, stoichiometric yield calculations, and inter-laboratory protocol transfer.
- [1] American Elements. 2-Bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-imine hydrochloride (CAS 1172475-84-1). MW 324.61, MFCD11505611. View Source
